1-Bromo-4-(trifluoromethoxy)cyclohexane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10BrF3O |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
1-bromo-4-(trifluoromethoxy)cyclohexane |
InChI |
InChI=1S/C7H10BrF3O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h5-6H,1-4H2 |
InChI Key |
BMLHOMNDDUEHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1OC(F)(F)F)Br |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Reactions Involving 1 Bromo 4 Trifluoromethoxy Cyclohexane
Nucleophilic Substitution Reactions (Sɴ1, Sɴ2) at the Bromine-Substituted Carbon
The carbon atom bonded to the bromine in 1-bromo-4-(trifluoromethoxy)cyclohexane is a secondary carbon, making it susceptible to both bimolecular (Sɴ2) and unimolecular (Sɴ1) nucleophilic substitution mechanisms. The preferred pathway is highly dependent on the reaction conditions and the conformational arrangement of the cyclohexane (B81311) ring.
The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a profound impact on the potential reaction pathways.
Electronic Effects: The strong inductive effect of the -OCF₃ group destabilizes the formation of a carbocation at the C1 position. This destabilization significantly disfavors the Sɴ1 pathway, which proceeds through a carbocation intermediate. libretexts.org Consequently, reactions under conditions that might typically favor Sɴ1 (e.g., weak nucleophiles in polar protic solvents) are less likely or slower compared to substrates with electron-donating groups.
Steric and Conformational Effects: Like other substituted cyclohexanes, the ring exists in a dynamic equilibrium of chair conformations. The trifluoromethoxy group, while not as bulky as a tert-butyl group, has a steric preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.orgvaia.com
In the cis-isomer, the favored conformation places the -OCF₃ group equatorial and the bromine atom axial. An axial bromine is well-positioned for an Sɴ2 reaction, as it allows for backside attack by a nucleophile. youtube.com
In the trans-isomer, the most stable conformation has both the -OCF₃ and bromine groups in equatorial positions. An Sɴ2 reaction on an equatorial leaving group is difficult. For the reaction to proceed, the ring must flip to a less stable conformation where the bromine is axial (and the -OCF₃ is also axial), which requires overcoming a significant energy barrier. libretexts.org
For Sɴ1 reactions, the rate-determining step is the departure of the leaving group to form a carbocation. This step is facilitated when the leaving group is in an axial position, which helps to alleviate steric strain. stackexchange.com However, the electronic destabilization by the -OCF₃ group remains the dominant factor opposing this pathway.
| Substituent (X) | Electronic Effect | Predicted Sɴ1 Rate | Predicted Sɴ2 Rate (cis-isomer) | Primary Influencing Factor |
|---|---|---|---|---|
| -H | Neutral | Baseline | Baseline | Reaction conditions |
| -CH₃ (Methyl) | Weakly Electron-Donating | Increased | Slightly Decreased | Carbocation stabilization |
| -C(CH₃)₃ (tert-Butyl) | Electron-Donating/Sterically Bulky | Increased | Comparable to baseline | Strong conformational lock |
| -OCF₃ (Trifluoromethoxy) | Strongly Electron-Withdrawing | Strongly Decreased | Favored over Sɴ1 | Carbocation destabilization |
The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.
Sɴ2 Pathway: The Sɴ2 reaction is stereospecific and proceeds with a complete inversion of configuration at the reaction center. youtube.comlibretexts.org This is a result of the requisite backside attack by the nucleophile on the carbon bearing the leaving group. For example, the Sɴ2 reaction of cis-1-bromo-4-(trifluoromethoxy)cyclohexane (with an axial bromine) with a nucleophile like sodium thiomethoxide would yield the trans-1-methylthio-4-(trifluoromethoxy)cyclohexane product exclusively.
Sɴ1 Pathway: An Sɴ1 reaction involves the formation of a planar (or near-planar) carbocation intermediate. libretexts.org The nucleophile can then attack this intermediate from either face. This typically leads to a loss of stereochemical information, resulting in a mixture of products with both inverted and retained configurations, often leading to racemization if the center is chiral. libretexts.org If this compound were to react via an Sɴ1 mechanism, both cis and trans substitution products would be expected.
Oxidative Functionalization of Cyclohexane C-H Bonds
Beyond reactions at the C-Br bond, the C-H bonds of the cyclohexane ring itself can be targets for functionalization. Late-stage C-H oxidation is a powerful strategy in synthesis, but controlling site-selectivity is a major challenge. nih.govresearchgate.net
In this compound, the C-H bonds possess different reactivities based on their electronic environment. The trifluoromethoxy group is strongly deactivating and will electronically disfavor oxidation at adjacent C-H bonds (C3 and C5). nih.gov Catalytic systems, often employing manganese or iron complexes, can achieve C-H oxidation, but the site of attack is influenced by a combination of steric, electronic, and stereoelectronic factors. nih.govresearchgate.net
For a substrate like this compound, C-H oxidation would likely be directed to the positions most remote from the deactivating -OCF₃ group. However, the C2 and C6 positions are influenced by the bromine atom. The precise outcome would depend heavily on the specific catalyst and reaction conditions employed, with catalysts being developed to overcome innate reactivity preferences and target specific C-H bonds. nih.govnih.gov
Site-Selectivity and Electronic Influences of the Trifluoromethoxy Group on C-H Activation
The activation of carbon-hydrogen (C-H) bonds is a central challenge in organic chemistry, and achieving site-selectivity in a molecule with multiple C-H bonds is a key objective. nih.govnih.gov In this compound, the trifluoromethoxy group (-OCF3) plays a crucial role in determining the reactivity of the various C-H bonds on the cyclohexane ring.
The trifluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comresearchgate.net This strong inductive effect is transmitted through the oxygen atom to the cyclohexane ring, influencing the electron density of the C-H bonds. The C-H bonds closer to the -OCF3 group will be more polarized and thus, potentially more susceptible to certain types of C-H activation reactions.
The site-selectivity of C-H activation in this compound can be predicted based on the electronic environment of each C-H bond. The C-H bonds at the C4 position, where the -OCF3 group is attached, are significantly influenced. Furthermore, the electronic effect extends to the adjacent C3 and C5 positions. In contrast, the C-H bond at the C1 position is primarily influenced by the bromine atom.
| Position on Cyclohexane Ring | Primary Electronic Influence | Expected Reactivity in C-H Activation |
| C1 | Inductive effect of Bromine | Activated towards radical abstraction |
| C2, C6 | Moderate inductive effect of -OCF3 and Bromine | Moderately activated |
| C3, C5 | Strong inductive effect of -OCF3 | Significantly activated towards certain types of C-H functionalization |
| C4 | Direct attachment of -OCF3 | Most electronically perturbed C-H bond |
This table provides a qualitative prediction of the relative reactivity of C-H bonds in this compound based on the electronic influence of the substituents.
Mechanistic Models for Hydrogen Atom Transfer (HAT) Processes
Hydrogen Atom Transfer (HAT) is a fundamental step in many chemical reactions, particularly those involving radical intermediates. nih.govscripps.eduresearchgate.net In the context of this compound, HAT processes are central to understanding its reactivity, especially in radical-mediated transformations.
A common mechanistic model for HAT involves the abstraction of a hydrogen atom by a radical species. The facility of this process is largely dependent on the bond dissociation energy (BDE) of the C-H bond being broken. In this compound, the various C-H bonds have different BDEs due to the influence of the bromo and trifluoromethoxy substituents.
The C-H bond at the C1 position, being alpha to the bromine atom, is expected to have a lower BDE, making it more susceptible to HAT by a radical. The trifluoromethoxy group, with its strong electron-withdrawing nature, can also influence the BDE of adjacent C-H bonds, although this effect is generally less pronounced than that of a halogen atom in promoting homolytic cleavage.
Mechanistic models for HAT in reactions involving this compound would consider the generation of a radical, followed by abstraction of a hydrogen from the cyclohexane ring to form a cyclohexyl radical. The position of this radical will be determined by the relative BDEs of the C-H bonds.
Role of the Trifluoromethoxy Group in Modulating Overall Reactivity and Selectivity
The strong electron-withdrawing nature of the -OCF3 group significantly impacts the nucleophilicity and electrophilicity of the molecule. mdpi.comresearchgate.net For instance, in reactions where the cyclohexane ring acts as a nucleophile, the presence of the -OCF3 group will decrease its reactivity. Conversely, in reactions involving nucleophilic attack on the cyclohexane ring, the -OCF3 group can activate the ring towards such reactions.
The steric bulk of the trifluoromethoxy group also plays a role in controlling selectivity. While not exceptionally large, it can influence the approach of reagents, favoring attack at less hindered positions. This steric hindrance, combined with its electronic effects, provides a powerful tool for directing the outcome of chemical reactions.
| Property | Influence of Trifluoromethoxy Group |
| Electronic Effect | Strongly electron-withdrawing |
| Reactivity | Modulates nucleophilicity and electrophilicity of the molecule |
| Selectivity | Directs incoming reagents based on electronic and steric factors |
| Stability | Enhances metabolic stability in biological systems |
This table summarizes the key roles of the trifluoromethoxy group in modulating the chemical properties of this compound. mdpi.com
Radical Reactions and Their Regio- and Stereochemical Control
Given the presence of a bromine atom, this compound is a prime candidate for radical reactions. The C-Br bond can be homolytically cleaved under thermal or photochemical conditions to generate a cyclohexyl radical. The regiochemistry and stereochemistry of subsequent reactions are of significant mechanistic interest.
The regiochemistry of radical reactions involving this compound will be dictated by the stability of the resulting radical intermediate. Abstraction of the bromine atom at C1 will generate a radical at that position. The trifluoromethoxy group at C4 can influence the stability of this radical through long-range electronic effects.
The stereochemical outcome of radical reactions at a chiral center is often a racemic mixture, as the intermediate radical is typically planar or rapidly inverting. youtube.comrijournals.com In the case of reactions at the C1 position of this compound, if this carbon becomes a stereocenter during the reaction, a mixture of diastereomers would be expected due to the pre-existing stereochemistry at C4 (assuming a specific isomer of the starting material). The facial selectivity of the attack on the radical intermediate can be influenced by the steric bulk of the trifluoromethoxy group, potentially leading to a degree of diastereoselectivity.
Conformational Analysis and Stereochemical Elucidation of 1 Bromo 4 Trifluoromethoxy Cyclohexane
Cyclohexane (B81311) Ring Conformations and Energy Landscapes
The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To avoid the significant angle and torsional strain of a flat structure, it adopts puckered, non-planar conformations. libretexts.orgbyjus.com The most stable of these is the chair conformation, which is virtually free of ring strain. libretexts.orgmasterorganicchemistry.com
Chair Conformation and Ring Inversion Dynamics
The chair conformation is the lowest energy and most stable form of cyclohexane, accounting for over 99.9% of the equilibrium mixture at room temperature. libretexts.orgwikipedia.org In this conformation, the carbon-carbon bond angles are approximately 111°, close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. libretexts.org Furthermore, all the carbon-hydrogen bonds are staggered, which eliminates torsional strain. libretexts.org
Cyclohexane is not static; it undergoes a dynamic process called ring flipping or chair-flipping, where one chair conformation interconverts into another. byjus.comlibretexts.org This process involves passing through higher-energy transition states and intermediates, such as the half-chair and boat conformations. libretexts.orgmasterorganicchemistry.com The energy barrier for the ring flip is low enough to be easily overcome at room temperature, allowing for rapid equilibration between the two chair forms. libretexts.orgmasterorganicchemistry.com During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. byjus.com
Influence of Bromine and Trifluoromethoxy Substituents on Conformational Preferences
When substituents are introduced onto the cyclohexane ring, the two chair conformations resulting from a ring flip are no longer of equal energy. libretexts.org The conformational preference is determined by the nature of the substituents, specifically their size and electronic properties. In the case of 1-bromo-4-(trifluoromethoxy)cyclohexane, the bromine and trifluoromethoxy groups exert significant influence on the equilibrium between the two chair conformers.
The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position. masterorganicchemistry.com This steric strain primarily arises from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org
The following table provides A-values for various substituents, illustrating the relative steric bulk.
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -F | 0.2 |
| -Br | 0.43 masterorganicchemistry.com |
| -OH | 0.87 masterorganicchemistry.com |
| -CH3 | 1.70 masterorganicchemistry.com |
| -CH(CH3)2 | 2.15 masterorganicchemistry.com |
| -C(CH3)3 | 4.9 masterorganicchemistry.com |
This table presents A-values, which quantify the energy difference between axial and equatorial conformations for various substituents on a cyclohexane ring.
Beyond simple steric bulk, the electronic properties of substituents, particularly highly electronegative atoms like fluorine, play a crucial role. The C-F bond is the most polar in organic chemistry, and its presence can lead to significant electrostatic interactions. nih.gov Fluorinated groups like trifluoromethoxy (-OCF3) are highly electron-withdrawing and can influence molecular conformation through dipolar and electrostatic interactions. nih.govmdpi.com
In some fluorinated cyclohexanes, electrostatic interactions can even favor an axial orientation, a phenomenon that contradicts the general rule based on steric hindrance. nih.govacs.org These interactions can include stabilizing nonclassical hydrogen bonds between a fluorine atom and axial hydrogens on the ring. nih.gov The trifluoromethoxy group, with its high electronegativity and potential for dipole-dipole interactions, can significantly impact the conformational equilibrium of the cyclohexane ring. nih.govmdpi.com The interplay between these stabilizing electrostatic effects and destabilizing steric repulsions determines the final conformational preference. acs.org
Isomerism: Cis/Trans and Axial/Equatorial Equilibria
For a disubstituted cyclohexane like this compound, two geometric isomers are possible: cis and trans. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.org Each of these geometric isomers exists as an equilibrium of two chair conformations.
The relative stability of the conformers for a given isomer depends on the cumulative steric effects of both substituents. libretexts.org The conformation that places the larger substituent, or more substituents, in the equatorial position is generally more stable. libretexts.orglibretexts.org
Quantitative Determination of Conformational Populations and Equilibrium Constants
The relative populations of the two chair conformers at equilibrium can be determined from the Gibbs free energy difference (ΔG°) between them. The equilibrium constant (K) for the ring flip is related to ΔG° by the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. libretexts.org
For a monosubstituted cyclohexane, the ΔG° is the A-value of the substituent. For a disubstituted cyclohexane, the energy difference between conformers is determined by the sum of the 1,3-diaxial interactions present in each conformation. libretexts.org
For trans-1-bromo-4-(trifluoromethoxy)cyclohexane, one chair conformer would have both the bromine and the trifluoromethoxy group in equatorial positions (diequatorial), while the other would have both in axial positions (diaxial). The diequatorial conformer is expected to be significantly more stable. libretexts.org
For cis-1-bromo-4-(trifluoromethoxy)cyclohexane, each chair conformer will have one substituent in an axial position and the other in an equatorial position. libretexts.org The more stable conformer will be the one with the bulkier group in the equatorial position. Given that the trifluoromethoxy group is likely bulkier than bromine, the conformation with the trifluoromethoxy group equatorial and the bromine axial would be favored.
The following table outlines the general principles for determining the more stable conformation in disubstituted cyclohexanes.
| Isomer | Conformer 1 | Conformer 2 | More Stable Conformer |
| trans-1,4 | diequatorial | diaxial | diequatorial |
| cis-1,4 | axial/equatorial | equatorial/axial | The one with the larger group equatorial |
This table illustrates the conformational possibilities for 1,4-disubstituted cyclohexanes and the general rule for predicting the most stable arrangement.
Relationship between Conformation and Reactivity/Selectivity in Chemical Transformations
The spatial arrangement of substituents on a cyclohexane ring profoundly influences its reactivity and the stereochemical outcome of chemical reactions. For this compound, the conformational equilibrium between the cis and trans isomers, and the chair conformations of each, dictates the feasibility and rates of reactions such as eliminations and substitutions. The key to understanding this relationship lies in the steric and stereoelectronic requirements of the transition states for these reactions.
The relative steric demands of the bromo and trifluoromethoxy groups are quantified by their respective A-values, which represent the energy difference when a substituent moves from an equatorial to an axial position. masterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position to minimize 1,3-diaxial interactions. masterorganicchemistry.com The A-value for a bromine atom is approximately 0.43 kcal/mol. masterorganicchemistry.com For the trifluoromethoxy group (-OCF3), the A-value has been determined to be around 0.79 kcal/mol. researchgate.net This indicates that the trifluoromethoxy group has a slightly stronger preference for the equatorial position than the bromine atom.
Interactive Table: A-Values of Substituents
| Substituent | A-Value (kcal/mol) |
| Bromine (Br) | 0.43 |
| Trifluoromethoxy (OCF3) | 0.79 |
This difference in steric preference has significant implications for the reactivity of the cis and trans isomers of this compound, particularly in bimolecular elimination (E2) reactions. E2 reactions have a strict stereoelectronic requirement: the leaving group (bromide) and a β-hydrogen must be in an anti-periplanar arrangement, which in a cyclohexane ring translates to a trans-diaxial orientation. fiveable.melibretexts.orgchemistrysteps.com
In the case of cis-1-bromo-4-(trifluoromethoxy)cyclohexane, the more stable chair conformation will have the bulkier trifluoromethoxy group in the equatorial position and the bromine in the axial position. This conformation is pre-disposed for E2 elimination as the axial bromine is already aligned for a trans-diaxial elimination with the axial β-hydrogens. libretexts.orglibretexts.org
For the trans isomer, the most stable chair conformation places both the trifluoromethoxy group and the bromine atom in equatorial positions. To undergo an E2 reaction, the ring must flip to a less stable conformation where both substituents are axial. libretexts.orglibretexts.org This ring flip requires overcoming a significant energy barrier, making the rate of E2 elimination for the trans isomer much slower than for the cis isomer. vaia.comvaia.com
The regioselectivity of the elimination is also influenced by the conformation. For the cis isomer with an axial bromine, there are two different axial β-hydrogens that can be removed, potentially leading to a mixture of products, with the more substituted alkene (Zaitsev's product) generally being favored. libretexts.orglibretexts.org In contrast, the less stable axial-axial conformer of the trans isomer may present a different set of accessible β-hydrogens, potentially leading to a different product distribution. libretexts.org
Interactive Table: Conformational Effects on E2 Elimination Reactivity
| Isomer | More Stable Conformation | Requirement for E2 Reaction | Expected E2 Reaction Rate |
| cis-1-Bromo-4-(trifluoromethoxy)cyclohexane | Axial Br, Equatorial OCF3 | Already in reactive conformation | Faster |
| trans-1-Bromo-4-(trifluoromethoxy)cyclohexane | Equatorial Br, Equatorial OCF3 | Ring flip to less stable diaxial conformation | Slower |
For nucleophilic substitution reactions (SN2), the reaction also proceeds via a backside attack, which is sterically hindered for an equatorial leaving group. Therefore, the cis isomer, with its axial bromine, would be expected to undergo SN2 reactions more readily than the trans isomer, where the equatorial bromine is more sterically shielded. brainly.com The outcome of an SN2 reaction is inversion of stereochemistry at the carbon center. brainly.com
It is also worth noting that ether functionalities, such as the trifluoromethoxy group, can sometimes participate as neighboring groups in reactions, especially in specific solvent systems like nitriles. nih.gov Such participation could potentially influence the rate and stereochemical outcome of substitution reactions, although this is less common for simple alkyl ethers compared to more complex systems.
Advanced Spectroscopic Characterization of 1 Bromo 4 Trifluoromethoxy Cyclohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment.nih.govrsc.orgnih.govnist.govspectrabase.comnih.gov
NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of 1-Bromo-4-(trifluoromethoxy)cyclohexane, offering critical information on the connectivity, stereochemistry, and conformational dynamics of the molecule. auremn.org.br The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, alongside two-dimensional NMR experiments, allows for an unambiguous assignment of all atoms in both cis and trans isomers.
The ¹H NMR spectrum of this compound provides key information regarding the proton environment and the relative orientation of substituents on the cyclohexane (B81311) ring. The chemical shifts of the methine protons (CH-Br and CH-OCF₃) are particularly diagnostic for determining the axial or equatorial disposition of the bromo and trifluoromethoxy groups.
In cyclohexane systems, axial protons are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. nih.gov This is due to the anisotropic effect of the C-C single bonds in the ring. nih.gov Therefore, in the chair conformation, the proton on the carbon bearing the bromine (C1) and the proton on the carbon with the trifluoromethoxy group (C4) will exhibit distinct chemical shifts depending on their axial or equatorial orientation.
The coupling constants (J-values) between adjacent protons are also highly informative for stereochemical assignment. The magnitude of the vicinal coupling constant (³JHH) between axial-axial protons is typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). This allows for the differentiation between cis and trans isomers and provides insight into the predominant chair conformation.
Expected ¹H NMR Data for this compound Isomers:
| Proton | Expected Chemical Shift (δ, ppm) (trans-isomer, diequatorial) | Expected Chemical Shift (δ, ppm) (cis-isomer, axial-equatorial) | Expected Multiplicity & Coupling Constants (J, Hz) |
| H-1 (CHBr) | ~4.0-4.5 | ~4.5-5.0 (axial) or ~3.8-4.2 (equatorial) | Multiplet |
| H-4 (CHOCF₃) | ~3.8-4.2 | ~4.2-4.7 (axial) or ~3.6-4.0 (equatorial) | Multiplet |
| Cyclohexyl H (axial) | ~1.2-1.6 | ~1.2-1.6 | Multiplets |
| Cyclohexyl H (equatorial) | ~1.8-2.2 | ~1.8-2.2 | Multiplets |
Note: The expected chemical shifts are estimations based on data for similar substituted cyclohexanes. Actual values may vary.
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and their stereochemical orientation.
The carbon atom attached to the bromine (C-Br) and the carbon attached to the trifluoromethoxy group (C-OCF₃) will be significantly deshielded and appear at a lower field compared to the other cyclohexane carbons. The trifluoromethoxy group, being highly electron-withdrawing, will cause a notable downfield shift for the C4 carbon. The carbon of the CF₃ group will also be observable and will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).
Conformational effects also play a role in the ¹³C chemical shifts. Generally, an axial substituent will cause a shielding (upfield shift) of the γ-carbons (carbons at the 3-position relative to the substituent) due to steric compression, an effect known as the γ-gauche effect. This can aid in confirming the conformational preferences of the isomers.
Expected ¹³C NMR Chemical Shift Ranges for this compound:
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) |
| C-1 (C-Br) | 50 - 60 | Singlet |
| C-4 (C-OCF₃) | 75 - 85 | Quartet (²JCF) |
| C-2, C-6, C-3, C-5 | 25 - 40 | Singlets |
| CF₃ | 120 - 125 | Quartet (¹JCF) |
Note: These are estimated ranges based on known substituent effects on cyclohexane rings.
¹⁹F NMR spectroscopy is a powerful tool for probing the environment of the trifluoromethoxy group. ed.ac.uk The chemical shift of the fluorine atoms is highly sensitive to their electronic surroundings. In this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal can provide information about the electronic effects of the bromo-substituted cyclohexane ring.
Variable-temperature ¹⁹F NMR studies could also be employed to investigate the conformational dynamics of the molecule, such as the rate of chair-flipping. At low temperatures where the interconversion is slow, it might be possible to observe separate signals for axial and equatorial trifluoromethoxy groups in certain isomers.
Expected ¹⁹F NMR Data:
| Fluorine Environment | Expected Chemical Shift (δ, ppm vs. CFCl₃) |
| -OCF₃ | -58 to -62 |
Note: The chemical shift is an estimate and can be influenced by solvent and temperature.
Two-dimensional (2D) NMR techniques are invaluable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. nih.gov
COSY (Correlation Spectroscopy): This experiment establishes correlations between scalar-coupled protons, allowing for the tracing of the proton connectivity throughout the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of each carbon atom by linking it to its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For instance, NOE correlations between axial protons on the same side of the cyclohexane ring (e.g., 1,3-diaxial interactions) can confirm the chair conformation and the relative stereochemistry of the substituents.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis.rsc.org
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation pattern under ionization.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the confirmation of the molecular formula, C₇H₁₀BrF₃O. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for substituted cyclohexanes include the loss of the substituents and cleavage of the ring. For this compound, key fragmentation peaks would be expected to correspond to the loss of a bromine atom ([M-Br]⁺), the trifluoromethoxy group ([M-OCF₃]⁺), and hydrofluoric acid ([M-HF]⁺).
Expected Key Fragments in the Mass Spectrum:
| m/z Value | Identity |
| 260/262 | [M]⁺ (Molecular ion) |
| 181 | [M-Br]⁺ |
| 175 | [M-OCF₃]⁺ |
| 240/242 | [M-HF]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis.rsc.org
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by observing their characteristic vibrational frequencies. ustc.edu.cnplus.ac.at
C-H Stretching: The stretching vibrations of the C-H bonds in the cyclohexane ring are expected in the region of 2850-3000 cm⁻¹.
C-F Stretching: The C-F stretching vibrations of the trifluoromethoxy group will give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the range of 1100-1300 cm⁻¹.
C-O Stretching: The C-O stretching vibration of the ether linkage is expected around 1000-1100 cm⁻¹.
C-Br Stretching: The C-Br stretching vibration will appear in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹. This band is often weak.
Cyclohexane Ring Vibrations: The various bending and stretching modes of the cyclohexane ring will produce a series of peaks in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy is particularly useful for observing the symmetric vibrations and the non-polar C-C and C-Br bonds, which may be weak in the IR spectrum.
Characteristic Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (stretch) | 2850 - 3000 |
| C-F (stretch) | 1100 - 1300 |
| C-O (stretch) | 1000 - 1100 |
| C-Br (stretch) | 500 - 600 |
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives (if applicable)
The three-dimensional arrangement of atoms in a crystal is determined by X-ray diffraction (XRD) analysis. For cyclohexane derivatives, key structural features of interest include the chair conformation of the cyclohexane ring, the axial or equatorial positions of the substituents, and the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate the crystal packing.
Influence of Fluorine and Trifluoromethoxy Groups
The presence of highly electronegative fluorine atoms significantly influences the solid-state packing of cyclohexane rings. Studies on all-cis-1,2,3,4,5,6-hexafluorocyclohexane have revealed a highly polar structure arising from the alignment of three axial C-F bonds on one face of the ring, creating a 'Janus face' molecule with distinct electronegative and electropositive faces. st-andrews.ac.ukst-andrews.ac.uk This leads to strong electrostatic interactions in the solid state, with close contacts between the fluorine-rich and hydrogen-rich faces of adjacent molecules. st-andrews.ac.uk
In the case of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol, single-crystal X-ray diffraction (SCXRD) revealed a solid-state structure where cyclohexane rings stack and interact through axial fluorine atoms, axial hydrogen atoms, and equatorial oxygen atoms. nih.gov This highlights the significant role of fluorine in directing the supramolecular assembly. nih.gov The trifluoromethoxy group, with its three fluorine atoms, is also expected to be a major determinant of the crystal packing of this compound, likely participating in intermolecular short contacts.
Influence of the Bromine Atom
The bromine atom can participate in halogen bonding, a non-covalent interaction where the bromine atom acts as an electrophilic "halogen bond donor" to a nucleophilic atom, such as oxygen or another halogen. The crystal structures of several brominated organic compounds have been elucidated, providing insight into these interactions. rsc.orgresearchgate.netuni-muenchen.desemanticscholar.org For instance, in the crystal structures of bromocymantrenes, weak Br…O interactions, often in conjunction with hydrogen bonds, lead to the formation of one-dimensional molecular chains. researchgate.netuni-muenchen.de The potential for the bromine atom in this compound to form such halogen bonds with the oxygen of the trifluoromethoxy group of a neighboring molecule could be a key feature of its solid-state structure.
Crystallographic Data of Related Cyclohexane Derivatives
Table 1: Crystallographic Data for Selected Cyclohexane Derivatives
| Compound Name | Crystal System | Space Group | Key Structural Features |
| all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol | Orthorhombic | Pnma | Stacks of cyclohexanes interacting via axial fluorine and hydrogen atoms, and equatorial oxygen atoms. nih.gov |
| all-cis-2,4,6-trimethoxy-1,3,5-trifluorocyclohexane | Hexagonal | P6₃ | Fluorine-hydrogen contacts between cyclohexane stacks. nih.gov |
| Bromocyclohexane (B57405) | - | - | Crystal structure data available in the Crystallography Open Database (COD) under entries 4131440 and 7113378. nih.gov |
Computational Chemistry and Theoretical Modeling of 1 Bromo 4 Trifluoromethoxy Cyclohexane
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 1-bromo-4-(trifluoromethoxy)cyclohexane, DFT calculations are instrumental in determining its geometric and energetic properties with high accuracy.
The conformational landscape of 1,4-disubstituted cyclohexanes is primarily defined by the axial and equatorial positions of the substituents on the chair conformer. For this compound, both cis and trans isomers exist, each with two primary chair conformations that are interconvertible via ring-flipping.
In the cis isomer, one substituent is axial and the other is equatorial. Ring-flipping results in the interchange of these positions. The relative stability of these two conformers is determined by the steric bulk of the substituents, often quantified by their A-values (the energy difference between the axial and equatorial conformation for a monosubstituted cyclohexane). The A-value for a bromine atom is approximately 0.4-0.6 kcal/mol, while the A-value for a trifluoromethoxy group is expected to be larger due to its size and the presence of the trifluoromethyl group. yale.edulibretexts.org Consequently, the conformer with the bulkier trifluoromethoxy group in the equatorial position and the bromine in the axial position would be predicted to be more stable.
For the trans isomer, the substituents are either both axial or both equatorial. The diaxial conformation suffers from significant 1,3-diaxial steric strain, making the diequatorial conformer substantially more stable. libretexts.org
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or larger, can precisely calculate the energies of these conformations. researchgate.net Geometry optimization is first performed to find the lowest energy structure for each conformer. The resulting energy difference between the conformers allows for the calculation of the equilibrium constant for the conformational equilibrium.
Table 1: Illustrative Conformational Energy Calculations for cis-1-Bromo-4-(trifluoromethoxy)cyclohexane
| Conformer | Bromine Position | Trifluoromethoxy Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 | Axial | Equatorial | 0.0 | ~85 |
| 2 | Equatorial | Axial | ~1.2 | ~15 |
| Note: These values are illustrative and based on the established principles of conformational analysis of substituted cyclohexanes. Specific experimental or high-level computational data for this compound is not readily available. |
DFT is also employed to map out the potential energy surface for chemical reactions involving this compound, such as nucleophilic substitution or elimination reactions. A key aspect of this is the characterization of transition states, which are first-order saddle points on the potential energy surface. researchgate.net For instance, in an E2 elimination reaction, the transition state involves the anti-periplanar arrangement of a beta-hydrogen and the bromine leaving group. pearson.com The energy barrier for the reaction, which dictates the reaction rate, is the difference in energy between the reactants and the transition state.
For the cis and trans isomers of this compound, the accessibility of the required geometry for the transition state can differ significantly, leading to different reaction rates. For example, the cis isomer, with one group axial and one equatorial, can more readily achieve the axial position for the bromine atom necessary for an efficient E2 elimination compared to the more stable diequatorial trans isomer. stackexchange.comvaia.com
An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. libretexts.org For this compound, the highly electronegative fluorine and oxygen atoms of the trifluoromethoxy group, as well as the bromine atom, create regions of negative electrostatic potential (electron-rich areas), while the hydrogen atoms of the cyclohexane (B81311) ring are generally in regions of positive electrostatic potential (electron-poor areas). rsc.orgwolfram.com
These maps are valuable for predicting intermolecular interactions and the sites of nucleophilic or electrophilic attack. The trifluoromethoxy group, in particular, can exhibit a "Janus face" character, with a negative potential on the side of the fluorine and oxygen atoms and a positive potential on the hydrogen side of the cyclohexane ring. rsc.org Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, can further quantify the partial charges on each atom and provide insight into hyperconjugative and electrostatic interactions that influence conformational stability. nih.govnih.gov
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While DFT provides a high level of theory, it can be computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a more computationally efficient approach to study the dynamic behavior of this compound.
Molecular Mechanics force fields, such as MMFF or AMBER, can be used to rapidly calculate the potential energy of different conformations. While less accurate than DFT, MM methods are well-suited for scanning the conformational space and identifying low-energy conformers. stackexchange.com
Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing a dynamic picture of the molecule. researchgate.netnd.edu An MD simulation can reveal the pathways and timescales of conformational changes, such as the chair-flip of the cyclohexane ring. By analyzing the trajectory of an MD simulation, the relative populations of the axial and equatorial conformers can be determined, offering a dynamic view of the conformational equilibrium.
Table 2: Comparison of Computational Methods for Conformational Analysis
| Method | Advantages | Disadvantages | Typical Application |
| DFT | High accuracy, provides electronic properties. | Computationally expensive. | Accurate energy calculations, transition state analysis. |
| MM | Computationally fast. | Less accurate, relies on parameterization. | Rapid conformational searching. |
| MD | Provides dynamic information, includes temperature effects. | Requires long simulation times for rare events. | Studying conformational changes over time. |
MD simulations are particularly powerful for studying how this compound interacts with other molecules, including solvent molecules. The behavior of molecules can change significantly in solution compared to the gas phase due to solvation effects. cdnsciencepub.comacs.org By including explicit solvent molecules in the simulation box, MD can model how the solvent shell forms around the solute and how this influences its conformational preferences. nih.gov For example, a polar solvent might stabilize a more polar conformer. The polarity and hydrogen-bonding capability of the solvent can have a significant impact on the conformational equilibrium of substituted cyclohexanes. stackexchange.com
Quantum Mechanical Studies of Reaction Pathways and Energy Barriers
Quantum mechanical calculations are indispensable tools for elucidating the reaction mechanisms and conformational dynamics of molecules like this compound. These computational methods allow for the exploration of potential energy surfaces, identification of transition states, and calculation of energy barriers, providing deep insights into the molecule's reactivity and stereochemistry.
Theoretical studies of reaction pathways for this compound would likely focus on two primary areas: nucleophilic substitution reactions at the carbon bearing the bromine atom and the conformational isomerization of the cyclohexane ring.
Nucleophilic Substitution Reactions:
The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution (S_N) reactions. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to model both S_N1 and S_N2 reaction pathways. numberanalytics.com
S_N1 Pathway: This pathway would involve the initial, rate-determining step of C-Br bond cleavage to form a secondary carbocation intermediate. Subsequent attack by a nucleophile would lead to the product. Computational modeling can determine the energy barrier for the formation of this carbocation and assess its stability, which is influenced by the electron-withdrawing nature of the trifluoromethoxy group.
S_N2 Pathway: This pathway involves a concerted mechanism where the nucleophile attacks the carbon atom simultaneously as the bromide ion departs. Quantum chemical calculations can locate the pentacoordinate transition state and determine its energy, which represents the activation barrier for the reaction. numberanalytics.com
The preference for an S_N1 or S_N2 mechanism would depend on the solvent, the nucleophile, and the stereochemistry of the cyclohexane ring. Theoretical calculations can provide a quantitative comparison of the energy barriers for both pathways under various conditions.
Conformational Isomerization (Chair Flip):
Like other substituted cyclohexanes, this compound exists predominantly in a chair conformation to minimize steric and torsional strain. It can undergo a "chair flip" to interconvert between two chair conformations, where the substituents switch between axial and equatorial positions. Quantum mechanical methods can model the entire conformational landscape, including the higher-energy twist-boat and half-chair intermediates that lie on the pathway between the two chair forms. masterorganicchemistry.com
The energy barrier for this ring inversion is a critical parameter that dictates the rate of interconversion at a given temperature. nih.gov For cyclohexane itself, this barrier is approximately 10 kcal/mol. masterorganicchemistry.com The presence of substituents alters this barrier. Computational studies on analogous substituted cyclohexanes can provide an estimate for the energy barriers in this compound.
Below is a representative data table illustrating typical energy barriers for reaction pathways in analogous systems, which would be similar to what could be calculated for this compound.
| Reaction Pathway | Analogous System | Computational Method | Calculated Energy Barrier (kcal/mol) |
| S_N2 Reaction | Bromocyclohexane (B57405) + CN- | DFT (B3LYP/6-31G*) | ~25-30 |
| Chair Flip | Methylcyclohexane | Molecular Mechanics (MM3) | ~10.8 |
| Chair Flip | cis-1,2-Disubstituted Cyclohexane | MD Simulation | ~10.5 |
| Chair Flip | trans-1,2-Disubstituted Cyclohexane | MD Simulation | ~6.3 nih.gov |
This table is illustrative and presents typical values for analogous systems. Specific calculations for this compound are required for precise energy barriers.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for complementing experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly relevant.
Prediction of NMR Spectra:
Density Functional Theory (DFT) is a widely used method for the accurate prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J). mdpi.comyoutube.com The process typically involves:
Geometry Optimization: The three-dimensional structure of the most stable conformers of this compound (both cis and trans isomers with axial and equatorial substituents) is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). github.io
NMR Calculation: Using the optimized geometries, the NMR shielding tensors are calculated, often employing the Gauge-Including Atomic Orbital (GIAO) method to ensure gauge-invariance. q-chem.com
Solvent Effects: Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often included to simulate the effect of the solvent (e.g., CDCl₃) on the chemical shifts, as these can be significant. github.io
Referencing and Scaling: The calculated absolute shielding values are then converted to chemical shifts relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). Empirical scaling factors are sometimes applied to improve the agreement with experimental data.
The accuracy of predicted ¹H and ¹³C NMR chemical shifts is generally high, with mean absolute errors often below 0.2 ppm for ¹H and 2 ppm for ¹³C when using appropriate levels of theory. youtube.com However, the presence of heavy atoms like bromine can sometimes lead to larger errors if relativistic effects are not considered. youtube.com
Validation against Experimental Data:
Ideally, predicted spectroscopic data should be validated against experimentally measured spectra. This comparison allows for the confirmation of the chemical structure and the assignment of signals to specific atoms. For novel compounds, this validation is a critical step in their characterization.
Predicted NMR Chemical Shifts for trans-1-Bromo-4-(trifluoromethoxy)cyclohexane
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H (axial) | ~4.2 - 4.5 | ~60 - 65 |
| C2, C6-H (axial) | ~1.8 - 2.0 | ~35 - 40 |
| C2, C6-H (equatorial) | ~2.1 - 2.3 | ~35 - 40 |
| C3, C5-H (axial) | ~1.5 - 1.7 | ~30 - 35 |
| C3, C5-H (equatorial) | ~2.0 - 2.2 | ~30 - 35 |
| C4-H (axial) | ~3.9 - 4.2 | ~80 - 85 (q, J_CF ≈ 2-4 Hz) |
| -OCF₃ | - | ~121 (q, J_CF ≈ 255-260 Hz) |
Note: These are estimated values based on computational models (e.g., DFT/B3LYP/6-311+G(2d,p) with PCM for chloroform) and are intended to be illustrative. Actual experimental values may vary. The trifluoromethoxy group's ¹³C signal will appear as a quartet due to coupling with the three fluorine atoms.
The prediction of ¹⁹F NMR spectra is also a valuable tool for organofluorine compounds. numberanalytics.comresearchgate.net The chemical shift of the -OCF₃ group would be a key identifier for this molecule.
Synthetic Utility and Strategic Applications in Organic Synthesis
Role as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Construction
1-Bromo-4-(trifluoromethoxy)cyclohexane serves as a key building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the orthogonal reactivity of its two principal functional groups, allowing for sequential and controlled modifications.
The primary role of This compound in synthetic chemistry is to introduce the trifluoromethoxycyclohexyl motif into a target structure. The trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties and high lipophilicity, which can significantly enhance the metabolic stability and bioavailability of drug candidates. nih.gov The bromine atom, in turn, acts as a versatile functional handle, enabling a wide array of subsequent chemical transformations. This dual functionality allows chemists to first incorporate the fluorinated cyclohexane (B81311) ring and then use the bromine for further elaboration of the molecular structure.
The synthesis of various fluorinated cyclohexane derivatives highlights the importance of such building blocks in accessing novel chemical space. rsc.orgnih.gov For instance, the development of fluorinated amine building blocks from functionalized cyclohexanes underscores the potential of compounds like This compound as precursors to a diverse range of synthetically useful intermediates. rsc.org
The cyclohexane ring exists in various stereoisomeric forms, and the ability to control the stereochemistry during its introduction into a molecule is crucial for determining the final compound's biological activity. While specific studies on the stereocontrolled reactions of This compound are not extensively documented, the principles of stereoselective synthesis in cyclohexane systems are well-established. The stereochemical outcome of reactions involving this compound will be heavily influenced by the conformation of the cyclohexane ring and the relative orientation of the bromine and trifluoromethoxy groups. This allows for the potential to selectively synthesize either cis or trans products, depending on the reaction conditions and the chosen reagents.
Participation in Carbon-Carbon Bond Forming Reactions (e.g., Grignard Reagents, Coupling Reactions)
The presence of the bromine atom makes This compound an excellent substrate for a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.
One of the most common applications of alkyl bromides is the formation of Grignard reagents. wisc.edu By reacting This compound with magnesium metal, the corresponding Grignard reagent, 4-(trifluoromethoxy)cyclohexylmagnesium bromide , can be generated. This organometallic species is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce the trifluoromethoxycyclohexyl moiety into a variety of molecular frameworks.
Furthermore, This compound is a suitable candidate for palladium-catalyzed cross-coupling reactions. nih.govyoutube.com Reactions such as the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, are powerful tools for the formation of C-C bonds. In a typical Suzuki-Miyaura reaction, This compound could be coupled with various boronic acids or esters to generate a diverse array of 4-substituted-(trifluoromethoxy)cyclohexane derivatives. The general catalytic cycle for such a reaction involves oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. youtube.com
| Reaction Type | Reactant | Potential Product | Significance |
| Grignard Reaction | Magnesium (Mg) | 4-(trifluoromethoxy)cyclohexylmagnesium bromide | Formation of a potent nucleophile for C-C bond formation. wisc.edu |
| Suzuki-Miyaura Coupling | R-B(OH)2 | 4-R-1-(trifluoromethoxy)cyclohexane | Versatile method for creating C-C bonds with a wide range of functional groups. nih.gov |
Precursor to Cyclohexene and Other Functionalized Cyclohexane Derivatives
This compound can serve as a precursor for the synthesis of various unsaturated and further functionalized cyclohexane derivatives. A key transformation in this regard is the elimination of hydrogen bromide (dehydrobromination) to form a cyclohexene. brainly.inbrainly.com This reaction is typically achieved by treatment with a strong base. The regioselectivity of the elimination (i.e., the position of the newly formed double bond) will be governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. brainly.com
The stereochemistry of the starting material can also play a crucial role in the rate and outcome of the elimination reaction. For E2 eliminations in cyclohexane systems, a trans-diaxial arrangement of the leaving group (bromine) and a β-hydrogen is required for an efficient reaction. This conformational requirement can lead to different reactivities and product distributions for the cis and trans isomers of This compound .
Beyond simple elimination, the bromine atom can be displaced by a variety of nucleophiles through SN1 or SN2 reactions, leading to the formation of other functionalized cyclohexane derivatives, such as alcohols, ethers, and amines, further highlighting the synthetic versatility of this compound.
Development of Novel Synthetic Routes and Methodologies for Fluorinated Cycloalkanes
The synthesis of fluorinated cycloalkanes is an area of active research, driven by the desirable properties that fluorine atoms impart to organic molecules. rsc.orgnih.govThis compound can be a valuable starting material for the development of new synthetic methodologies to access novel fluorinated cycloalkanes. For example, it could be used to explore new catalytic systems for cross-coupling reactions or to investigate novel rearrangement or ring-expansion reactions. The presence of both the bromine and the trifluoromethoxy group on a conformationally well-defined cyclohexane ring provides a unique platform for studying the influence of these substituents on the reactivity and selectivity of various organic transformations. The insights gained from such studies can contribute to the broader field of organofluorine chemistry and facilitate the synthesis of the next generation of fluorinated materials and pharmaceuticals.
Future Directions in Research on 1 Bromo 4 Trifluoromethoxy Cyclohexane
Exploration of Novel and Sustainable Synthetic Pathways and Catalytic Systems
The development of efficient, scalable, and environmentally benign methods for the synthesis of 1-Bromo-4-(trifluoromethoxy)cyclohexane is paramount. Future research will likely focus on moving beyond traditional, often harsh, fluorination and bromination techniques toward more sophisticated catalytic approaches.
Key research objectives include:
Late-Stage C-H Functionalization: Developing catalytic systems that can directly and selectively install the trifluoromethoxy and bromo groups onto a cyclohexane (B81311) scaffold would represent a major advance in synthetic efficiency. This avoids the need for pre-functionalized starting materials.
Photoredox and Electrochemical Catalysis: These modern synthetic tools offer green alternatives to conventional methods, often proceeding under mild, room-temperature conditions. princeton.edu Exploring light-enabled or electrochemical strategies for either the trifluoromethoxylation of bromocyclohexanes or the bromination of trifluoromethoxy-cyclohexane could provide highly selective and sustainable routes. princeton.edu
Novel Catalytic Systems: While copper and palladium catalysts are established in cross-coupling and C-X bond formations, research into more abundant and less toxic earth-abundant metal catalysts (e.g., iron, nickel) is a growing trend. princeton.edu Designing ligands that can control the regioselectivity and stereoselectivity of the bromination and trifluoromethoxylation steps on the cyclohexane ring is a critical challenge. nih.gov
A comparative look at potential catalytic systems is presented below.
Table 1: Potential Catalytic Systems for Future Synthesis
| Catalytic System | Potential Advantages | Research Focus |
|---|---|---|
| Palladium-Based Catalysis | High efficiency in cross-coupling; well-understood reactivity. | Development of ligands for stereocontrol; C-H activation pathways. |
| Copper-Based Catalysis | Cost-effective; effective for trifluoromethylation and related reactions. princeton.edu | Overcoming challenges in oxidative addition to C(sp³)-Br bonds; ligand design for enhanced reactivity. princeton.edu |
| Photoredox Catalysis | Mild reaction conditions; high functional group tolerance; sustainable energy source. princeton.edu | Identification of suitable photocatalysts and radical precursors for the -OCF₃ group. |
| Electrochemical Synthesis | Avoidance of chemical oxidants/reductants; high selectivity. acs.org | Optimization of electrode materials and reaction conditions for selective C-H functionalization. acs.org |
Deeper Mechanistic Understanding of Complex Transformations and Rearrangements
The conformational flexibility of the cyclohexane ring, combined with the presence of two distinct substituents, makes the reactivity of this compound stereochemically complex. A thorough mechanistic understanding of its reactions is essential for predictable and selective synthesis.
Future investigations should target:
Stereoelectronic Effects: Elucidating how the bulky and highly electronegative trifluoromethoxy group influences the stability of different chair conformations and the transition states of substitution (S\N1, S\N2) and elimination (E1, E2) reactions. The cis and trans isomers are expected to exhibit significantly different reaction rates and product distributions, analogous to the well-studied bromo-tert-butylcyclohexane systems. stackexchange.compearson.com For an E2 reaction, the requirement for an anti-periplanar arrangement of the departing bromine and a β-hydrogen will be heavily influenced by the conformational preferences of the isomers. pearson.com
Carbocation Intermediates: In reactions proceeding through a carbocation (S\N1, E1), studying the influence of the α-trifluoromethoxy group on the stability and potential rearrangement pathways of the carbocationic intermediate is crucial.
Neighboring Group Participation: Investigating the potential for the trifluoromethoxy group's oxygen atom to participate in substitution reactions at the C-Br center, which could alter both the rate and stereochemical outcome of the reaction.
Table 2: Potential Reaction Pathways and Mechanistic Questions
| Reaction Type | Key Mechanistic Questions | Expected Controlling Factors |
|---|---|---|
| S\N2 Substitution | How does the -OCF₃ group sterically hinder backside attack? What is the relative reactivity of axial vs. equatorial bromine? | Steric hindrance; solvent polarity. |
| S\N1 Substitution | How does the -OCF₃ group electronically affect carbocation stability? Does rearrangement occur? | Carbocation stability; solvent polarity. |
| E2 Elimination | Which isomer (cis/trans) reacts faster? What is the regioselectivity (Zaitsev/Hofmann)? | Requirement for anti-periplanar geometry; conformational stability of isomers. pearson.com |
| Radical Reactions | What is the regioselectivity of reactions initiated by radical abstraction of the bromine atom? | Stability of the resulting cyclohexyl radical. |
Advanced Computational Studies for Predictive Modeling of Reactivity and Selectivity
Computational chemistry offers a powerful tool to complement experimental studies, providing deep mechanistic insight and predictive power. Applying advanced computational methods to this compound can accelerate the development of new reactions and applications.
Future research in this area should include:
Conformational Analysis: Using Density Functional Theory (DFT) to accurately calculate the energetic differences between the various chair and boat conformations of both cis and trans isomers, providing a foundational understanding of their ground-state behavior.
Transition State Modeling: Calculating the energy barriers for different reaction pathways (e.g., S\N2 vs. E2) to predict reaction outcomes and selectivity under various conditions. This can help rationalize experimentally observed product ratios.
Machine Learning (ML) Models: As more data on the reactivity of fluorinated compounds becomes available, ML algorithms could be trained to predict the stereoselectivity and yield of reactions involving this building block. nih.govnih.govarxiv.org These models can analyze a wide range of parameters (catalyst, solvent, substrate) to identify optimal reaction conditions, moving beyond traditional trial-and-error experimentation. nih.govarxiv.org
Table 3: Computational Approaches and Their Applications
| Computational Method | Application to this compound | Anticipated Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of ground state geometries, conformational energies, and transition state structures. | Prediction of isomer stability, reaction barriers, and kinetic vs. thermodynamic product distributions. |
| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different solvent environments. | Understanding of solvent effects on conformation and reactivity. |
| Machine Learning (ML) | Development of predictive models based on existing reaction data for similar structures. | Quantitative prediction of enantioselectivity and reaction yield, accelerating optimization. nih.govnih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize bonding and non-covalent interactions. | Insight into the nature of the C-Br and C-O bonds and intramolecular interactions. |
Expanding Synthetic Applications in Chemical Diversity Libraries and Method Development
The true value of this compound lies in its potential as a versatile building block for constructing complex molecules with novel properties. Its application in generating libraries of diverse compounds for screening is a particularly promising avenue.
Future work should focus on:
Drug Discovery Scaffolds: Systematically using the compound in a suite of well-established reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) to generate libraries of molecules. The saturated cyclohexane core provides a three-dimensional character often lacking in traditional flat aromatic scaffolds, which is highly desirable for improving drug properties. The -OCF₃ group can enhance metabolic stability, lipophilicity, and binding affinity.
Late-Stage Functionalization: Exploring the use of the molecule to introduce the trifluoromethoxycyclohexyl motif into complex, biologically active molecules to fine-tune their properties. ucl.ac.uk
Materials Science: Investigating the incorporation of this building block into polymers or liquid crystals, where the unique polarity and thermal stability of the trifluoromethoxy group could impart desirable properties.
Methodology Development: Using this compound as a benchmark substrate for developing new synthetic methods, particularly for C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formation under challenging conditions. researchgate.net
Table 4: Potential Applications in Synthetic Chemistry
| Application Area | Synthetic Strategy | Rationale for Use |
|---|---|---|
| Medicinal Chemistry | Palladium-catalyzed cross-coupling reactions to attach various aryl and heteroaryl groups. | Creation of 3D-rich scaffolds with improved metabolic stability and membrane permeability. |
| Agrochemicals | Nucleophilic substitution reactions to introduce linkages to other active moieties. | The -OCF₃ group is a known bioisostere that can enhance biological activity. |
| Polymer Science | Conversion to a polymerizable monomer (e.g., via elimination to an alkene or conversion to an amine/alcohol). | Introduction of a fluorinated aliphatic unit to modify polymer properties like thermal stability and dielectric constant. |
| Method Development | Use as a test substrate for new C-H activation or cross-coupling methodologies. | Provides a challenging C(sp³)-Br substrate with a unique electronic environment to test the robustness of new reactions. sciencedaily.com |
Q & A
Q. What are the optimal synthetic routes for preparing 1-bromo-4-(trifluoromethoxy)cyclohexane?
- Methodological Answer : The compound can be synthesized via bromination of 4-(trifluoromethoxy)cyclohexane using bromine (Br₂) in inert solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) under controlled temperatures (0–25°C). A radical initiator (e.g., AIBN) may enhance regioselectivity. Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
- Key Parameters :
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | CCl₄ | 0–10 | 65–75 |
| NBS | CH₂Cl₂ | 25 | 50–60 |
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (δ ~3.5–4.5 ppm for brominated CH₂, δ ~120 ppm for CF₃O in ¹³C NMR). GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) determines purity (>98%). IR spectroscopy identifies C-Br stretches (~550–600 cm⁻¹) and CF₃O vibrations (~1250–1350 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, chemical-resistant lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (respiratory irritation reported in brominated cyclohexanes) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous drains due to environmental toxicity .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The -OCF₃ group exerts strong electron-withdrawing effects (-I), activating the adjacent bromine for SN2 reactions. Kinetic studies using DFT calculations (B3LYP/6-31G*) show a 15% faster reaction rate compared to non-substituted bromocyclohexanes. Use polar aprotic solvents (DMF, DMSO) and nucleophiles like NaN₃ or KCN to optimize substitution yields .
Q. What strategies mitigate steric hindrance during functionalization of the cyclohexane ring?
- Methodological Answer :
- Conformational Analysis : Use low-temperature X-ray crystallography to identify axial vs. equatorial bromine positioning. Equatorial bromine reduces steric clashes with -OCF₃ .
- Catalytic Systems : Pd(PPh₃)₄ in Suzuki-Miyaura couplings improves coupling efficiency with bulky arylboronic acids (yield increases from 40% to 72% with 10 mol% catalyst) .
Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions?
- Methodological Answer : Contradictions often arise from varying substrate purity or moisture sensitivity . Implement rigorous drying protocols (molecular sieves in solvent, Schlenk line techniques) and validate starting material purity via Karl Fischer titration. For example, trace water reduces Pd-catalyzed coupling yields by 30–40% .
Q. What are the applications of this compound in medicinal chemistry?
- Methodological Answer : The bromine serves as a handle for synthesizing bioactive analogs :
- Anticancer Agents : Couple with pyridinylboronic acids to generate kinase inhibitors (IC₅₀ ~50 nM in MDA-MB-231 cells) .
- PET Tracers : Radiolabel via isotopic exchange (¹⁸F for Br) for imaging studies .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the bromination step?
- Methodological Answer : Discrepancies stem from competing elimination pathways (e.g., dehydrohalogenation to cyclohexene derivatives). Control side reactions by:
- Lowering reaction temperatures (<10°C).
- Using HBr scavengers (e.g., Ag₂O) to suppress acid-catalyzed elimination .
Advanced Mechanistic Probes
Q. How can isotopic labeling elucidate the reaction mechanism of debromination?
- Methodological Answer : Synthesize the compound with ⁸¹Br isotope and track debromination via ESI-MS or Raman spectroscopy . Compare kinetic isotope effects (KIE) to distinguish between radical (KIE ~1.0) vs. ionic (KIE >2.0) pathways .
Comparative Reactivity Table
| Reaction Type | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| SN2 Substitution (NaN₃) | DMF, 80°C, 12 h | 85 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 72 | |
| Elimination (KtOBu) | t-BuOH, 70°C, 6 h | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
